N-Boc-3-cyano-L-phenylalanine can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. This allows researchers to investigate the effects of the cyano group on protein structure, function, and interactions with other molecules. For example, studies have shown that incorporating N-Boc-3-cyano-L-phenylalanine into peptides can improve their binding affinity to specific targets [1].
[1] – Replacement of Phenylalanine with 3-Cyanophenylalanine To Enhance the Affinity of Cyclic RGD Peptides for αvβ3 Integrin, Bioorganic & Medicinal Chemistry Letters, Volume 12, Issue 12, 2002, Pages 1677-1680,
The cyano group can mimic the behavior of other functional groups, such as the carboxylate group found in natural amino acids. This makes N-Boc-3-cyano-L-phenylalanine a valuable tool for designing enzyme substrate analogs. These analogs can be used to study the mechanisms of enzyme action and identify new drug targets. For example, N-Boc-3-cyano-L-phenylalanine has been used to develop inhibitors of the enzyme cathepsin B, which is involved in various diseases such as cancer and Alzheimer's disease [2].
[2] – Design and evaluation of selective inhibitors of cathepsin B based on a cyanophenylalanine scaffold, Bioorganic & Medicinal Chemistry, Volume 15, Issue 18, 2007, Pages 6208-6217,
Boc-Phe(3-CN)-OH, also known as N-Boc-3-cyano-L-phenylalanine, is a derivative of phenylalanine where a tert-butyloxycarbonyl (Boc) protecting group is attached to the amino group and a cyano group is present at the meta position of the phenyl ring. Its chemical formula is CHNO, and it has a CAS number of 131980-30-8. This compound is primarily used in peptide synthesis and as a building block for various chemical applications due to its unique functional groups that allow for diverse reactivity and modification .
Boc-Phe(3-CN)-OH can be synthesized through several methods:
Boc-Phe(3-CN)-OH has various applications in:
Boc-Phe(3-CN)-OH shares structural similarities with several other amino acid derivatives. Below are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Boc-Phe-OH | No cyano group; only amino and carboxylic groups | More straightforward peptide coupling |
Boc-D-Phe(3-CN)-OH | D-enantiomer of Boc-Phe(3-CN)-OH | Different stereochemistry affects activity |
Boc-Tyr(3-CN)-OH | Similar structure but contains tyrosine | Potentially different biological interactions due to aromatic ring differences |
Boc-Ala-OH | Simple amino acid without additional groups | Lacks complexity for specific reactions |
Boc-Phe(3-CN)-OH's unique combination of a cyano group and a protecting group makes it particularly versatile for synthetic applications compared to simpler amino acids .
Boc-Phe(3-CN)-OH, also known as N-tert-butoxycarbonyl-3-cyanophenylalanine, is a valuable building block in peptide synthesis with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a cyano group at the meta position of the phenylalanine aromatic ring [2]. Laboratory-scale synthesis of this compound typically follows several established routes that can be adapted based on available starting materials and desired scale [3].
One common laboratory synthesis route begins with 3-cyanophenylalanine as the starting material, which undergoes protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine [4]. This reaction is typically performed in a mixture of water and tetrahydrofuran (THF) or dioxane at room temperature or with moderate heating to 40°C [12].
An alternative approach involves the modification of phenylalanine derivatives through the introduction of the cyano group at the meta position of the aromatic ring [5]. This can be achieved through various methods including direct cyanation of meta-halogenated phenylalanine derivatives or through cross-coupling reactions [6].
Synthesis Route | Starting Material | Key Reagents | Typical Yield | Reaction Time |
---|---|---|---|---|
Direct Protection | 3-Cyanophenylalanine | Boc2O, NaOH, H2O/THF | 75-85% | 2-4 hours |
Cyanation Route | Boc-3-Iodophenylalanine | CuCN, DMF | 65-75% | 6-8 hours |
Suzuki Coupling | Boc-3-Bromophenylalanine | 3-Cyanophenylboronic acid, Pd catalyst | 70-80% | 4-6 hours |
The Suzuki-Miyaura cross-coupling reaction has proven particularly valuable for the synthesis of Boc-Phe(3-CN)-OH, allowing for the introduction of the cyano functionality through coupling of a boronic acid with a halogenated phenylalanine derivative [29]. This approach offers good yields and high selectivity under relatively mild conditions [30].
The protection of the amino group is a critical step in the synthesis of Boc-Phe(3-CN)-OH, as it prevents unwanted side reactions during subsequent transformations and enables selective functionalization [12]. The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under basic and nucleophilic conditions, while being readily removable under acidic conditions [15].
The introduction of the Boc protecting group is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base [12]. Several bases can be employed for this reaction, including sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (DMAP) [12]. The reaction conditions are quite flexible, allowing for the use of various solvents such as water, tetrahydrofuran (THF), acetonitrile, or mixtures thereof [12].
A typical procedure involves dissolving the amino acid in a suitable solvent system, adding 1.1-1.2 equivalents of Boc2O and 1-1.5 equivalents of base, and stirring at room temperature or with mild heating (up to 40°C) until the reaction is complete [12]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) [3].
The Boc protection strategy offers several advantages for the synthesis of Boc-Phe(3-CN)-OH [15]:
The Boc group can be selectively removed when needed using trifluoroacetic acid (TFA) in dichloromethane or other acidic conditions, making it a versatile protecting group for multistep syntheses [34]. Alternative milder deprotection methods have also been developed, such as the use of oxalyl chloride in methanol, which can be advantageous for substrates containing sensitive functional groups [34].
Maintaining stereochemical integrity during the synthesis of Boc-Phe(3-CN)-OH is crucial, as the biological activity and utility of amino acids and their derivatives are often highly dependent on their stereochemistry [16]. The natural L-form (S-configuration) of phenylalanine derivatives is typically desired for most applications in peptide synthesis and medicinal chemistry [17].
The stereoselectivity in the synthesis of Boc-Phe(3-CN)-OH can be approached from two perspectives: either starting with the correctly configured phenylalanine derivative and maintaining its stereochemistry throughout the synthesis, or employing stereoselective methods to establish the desired configuration [17].
When starting with L-phenylalanine or its derivatives, care must be taken to avoid conditions that might lead to racemization, particularly those involving the α-carbon [16]. Basic conditions can potentially cause racemization through deprotonation of the α-hydrogen, especially if the amino group is not properly protected [17]. The Boc protection strategy is advantageous in this regard, as it helps prevent racemization during subsequent transformations [12].
For the introduction of the cyano functionality, methods that do not affect the stereocenter are preferred [14]. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable as they typically proceed without disturbing the stereochemistry at the α-carbon [29]. These reactions modify the aromatic ring without affecting the stereocenter of the amino acid [30].
If starting from racemic mixtures or if racemization has occurred, several approaches can be employed to obtain the desired stereoisomer [17]:
The stereochemical purity of Boc-Phe(3-CN)-OH can be assessed using chiral HPLC analysis, polarimetry, or NMR spectroscopy with chiral shift reagents [19]. For the L-isomer of Boc-Phe(3-CN)-OH, a specific rotation [α]D25 of approximately -13 ± 2° (c=1.013 in methanol) has been reported [2].
The purification and analysis of Boc-Phe(3-CN)-OH require appropriate techniques to ensure high purity and correct structural characterization [19]. Various methods are employed depending on the scale of synthesis, the nature of impurities, and the required purity level [21].
For laboratory-scale synthesis, the crude Boc-Phe(3-CN)-OH is typically purified using a combination of extraction, crystallization, and chromatographic techniques [3]. After the reaction is complete, an aqueous workup is often performed, involving dilution with water and extraction with an organic solvent such as ethyl acetate [3]. The organic phase is then washed with appropriate aqueous solutions to remove impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure [3].
Crystallization is a common purification method for Boc-protected amino acids, including Boc-Phe(3-CN)-OH [21]. This can be achieved using various solvent systems, with ethyl acetate/hexane or dichloromethane/diethyl ether being commonly employed [3]. The choice of crystallization solvent depends on the solubility properties of the compound and the nature of the impurities [21].
For more challenging purifications, column chromatography on silica gel is often necessary [21]. This technique allows for the separation of closely related compounds and can provide high-purity material [21]. Typical solvent systems for the chromatographic purification of Boc-Phe(3-CN)-OH include mixtures of dichloromethane/methanol or ethyl acetate/hexane with gradually increasing polarity [10].
Analytical methods for the characterization and purity assessment of Boc-Phe(3-CN)-OH include:
Analytical Method | Information Provided | Typical Parameters |
---|---|---|
NMR Spectroscopy | Structural confirmation, purity assessment | 1H NMR (400 MHz, DMSO-d6 or CDCl3), 13C NMR (100 MHz) |
HPLC | Purity assessment, enantiomeric purity | C18 reverse phase column, UV detection at 214-220 nm |
Mass Spectrometry | Molecular weight confirmation | ESI-MS, [M+H]+ expected at m/z 291.1 |
IR Spectroscopy | Functional group identification | Characteristic bands: CN stretch (~2230 cm-1), C=O stretch (~1700 cm-1) |
Elemental Analysis | Compositional purity | C, H, N percentages matching calculated values |
High-performance liquid chromatography (HPLC) is particularly valuable for the analysis of Boc-Phe(3-CN)-OH, allowing for both purity assessment and, when using chiral columns, determination of enantiomeric purity [19]. Various column chemistries can be employed, including C18 reverse phase for general purity analysis and chiral columns such as polysaccharide-based phases for enantiomeric purity determination [25].
For the separation and analysis of Boc-Phe(3-CN)-OH, HPLC methods typically employ gradient elution with mixtures of water and acetonitrile containing small amounts of trifluoroacetic acid or formic acid as modifiers [33]. Detection is commonly performed using UV absorption at wavelengths around 214-220 nm, where the peptide bonds and aromatic rings show strong absorption [33].
The industrial production of Boc-Phe(3-CN)-OH presents several challenges and considerations that differ from laboratory-scale synthesis [22]. These include issues related to scalability, cost-effectiveness, safety, environmental impact, and quality control [23].
For large-scale production, the choice of synthetic route is critical and often differs from laboratory-scale methods [22]. Factors such as the cost and availability of starting materials, the efficiency of reactions, the ease of purification, and the generation of waste all play important roles in this decision [23]. While laboratory syntheses might prioritize yield and purity, industrial processes must balance these with economic and practical considerations [26].
Several approaches can be considered for the industrial production of Boc-Phe(3-CN)-OH:
The fermentation approach for amino acid production has gained significant attention due to its potential for sustainability and cost-effectiveness [22]. While traditional amino acids like phenylalanine can be produced through fermentation using microorganisms such as Corynebacterium glutamicum or Escherichia coli, the production of specialized derivatives like 3-cyanophenylalanine typically requires additional chemical steps [23].
For the Boc protection step, industrial processes often employ continuous flow reactors rather than batch processes, allowing for better control of reaction parameters, improved safety, and higher throughput [24]. The use of immobilized enzymes or catalysts can also enhance efficiency and reduce waste generation [27].
Purification at industrial scale typically relies on crystallization rather than chromatography, as the latter becomes prohibitively expensive and generates large volumes of solvent waste [24]. Developing robust crystallization processes that consistently yield high-purity material is therefore a key challenge in the industrial production of Boc-Phe(3-CN)-OH [27].
Quality control in industrial settings involves in-process testing and final product analysis using methods such as HPLC, NMR spectroscopy, and mass spectrometry [25]. Automated systems for continuous monitoring of reaction progress and product quality are increasingly being implemented to ensure consistency and compliance with regulatory requirements [28].
The solubility characteristics of Boc-Phe(3-CN)-OH demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature with both hydrophilic and hydrophobic regions. Understanding these solubility patterns is crucial for optimizing synthetic procedures and purification protocols.
Aqueous Solubility: The compound exhibits moderate water solubility, influenced by the presence of the carboxylic acid functional group and the Boc protecting group. The hydrophobic contribution from the 3-cyanophenyl substituent limits complete aqueous dissolution, similar to other phenylalanine derivatives [4]. The solubility in water is pH-dependent due to the ionizable carboxylic acid group, with enhanced solubility observed under basic conditions where deprotonation occurs [5].
Organic Solvent Compatibility: Boc-Phe(3-CN)-OH demonstrates high solubility in a wide range of organic solvents. The compound shows excellent dissolution in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions between the solvent and the carboxylic acid, cyano, and carbamate functionalities promote solvation [6] [7]. In polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile, the compound exhibits high solubility due to favorable dipolar interactions [8] [9].
Alcoholic Solvents: The solubility in alcoholic media is particularly noteworthy, with methanol and ethanol serving as preferred solvents for synthetic applications. The hydrogen bonding capacity of alcohols facilitates dissolution of the compound while maintaining compatibility with common synthetic reagents [6] [7].
Halogenated Solvents: Solubility in halogenated solvents such as dichloromethane and chloroform varies depending on the specific solvent properties. These solvents are commonly employed in peptide synthesis protocols, though solubility may be enhanced through co-solvent systems .
The thermal stability of Boc-Phe(3-CN)-OH is primarily governed by the temperature-dependent behavior of the tert-butoxycarbonyl protecting group. Thermal analysis reveals distinct temperature ranges where different decomposition processes occur.
Low Temperature Behavior: At ambient conditions up to approximately 100°C, the compound remains stable under proper storage conditions. The crystalline form maintains structural integrity, with no significant decomposition observed [2] [11].
Intermediate Temperature Range: Between 100-150°C, the Boc protecting group begins to undergo thermal deprotection. This process involves the formation of isobutylene and carbon dioxide as byproducts, following the established mechanism for thermal Boc removal [12] [13]. The onset of deprotection occurs at temperatures significantly lower than the melting point of 124.1°C, indicating that thermal processing requires careful temperature control [2] [11].
High Temperature Deprotection: At temperatures above 150°C, substantial Boc group removal occurs. Research on thermal deprotection methods indicates that complete removal of the protecting group can be achieved at temperatures around 200-230°C, though these conditions may lead to racemization or other side reactions [12].
Decomposition Threshold: Above 250°C, thermal decomposition of the amino acid backbone becomes significant. Studies on related phenylalanine derivatives indicate that the aromatic amino acid structure undergoes complex decomposition processes involving decarboxylation, deamination, and formation of cyclic intermediates [14].
The stability of Boc-Phe(3-CN)-OH exhibits strong pH dependence, primarily due to the acid-labile nature of the Boc protecting group and the ionizable carboxylic acid functionality.
Acidic Conditions: Under acidic conditions (pH < 3), the Boc protecting group becomes increasingly susceptible to hydrolytic removal. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent hydrolysis [13]. This acid-catalyzed deprotection occurs readily at room temperature in the presence of strong acids such as trifluoroacetic acid [3].
Neutral pH Range: At physiological pH (6.5-7.5), the compound demonstrates moderate stability. The carboxylic acid group exists in equilibrium between protonated and deprotonated forms, with a predicted pKa of 3.75 ± 0.10 [2] [11]. This pH range represents optimal conditions for handling and storage.
Basic Conditions: Under basic conditions (pH > 8), the compound shows enhanced stability of the Boc group while the carboxylic acid remains deprotonated. However, prolonged exposure to strong bases may lead to hydrolysis of the carbamate linkage [15].
Cyano Group Stability: The cyano functional group demonstrates remarkable stability across the entire pH range, remaining intact under both acidic and basic conditions. This stability is crucial for maintaining the compound's structural integrity during synthetic manipulations [5] [16].
The photostability characteristics of Boc-Phe(3-CN)-OH are influenced by the presence of the aromatic cyano substituent and the UV-absorbing properties of the phenyl ring system.
UV Absorption Properties: The compound exhibits significant UV absorption due to the conjugated aromatic system with the electron-withdrawing cyano group. This absorption pattern makes the compound potentially susceptible to photodegradation under prolonged UV exposure [17].
Photodegradation Pathways: Research on similar cyanophenylalanine derivatives indicates that UV irradiation can lead to photochemical processes involving the aromatic ring system. The cyano group may participate in photoinduced electron transfer processes, potentially leading to radical formation [5] [17].
Protective Measures: To maintain photostability, the compound should be stored in dark conditions or amber glassware to minimize UV exposure. The relatively low solubility in water compared to organic solvents may provide some protection against photodegradation in aqueous systems [17].
Environmental Factors: The photostability is also influenced by environmental factors such as oxygen concentration, temperature, and the presence of photosensitizers. Under inert atmospheric conditions, the compound demonstrates enhanced photostability [17].
The cyano functional group in Boc-Phe(3-CN)-OH exhibits characteristic reactivity patterns that are essential for understanding the compound's synthetic utility and biological interactions.
Nucleophilic Addition Reactions: The cyano group can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and organometallic reagents. These reactions typically require activation through Lewis acids or elevated temperatures [18].
Hydrogen Bonding Interactions: The cyano group serves as an effective hydrogen bond acceptor, influencing the compound's solubility properties and intermolecular interactions. This hydrogen bonding capability is particularly relevant in biological systems where the cyano group can interact with protein residues [5] [16].
Metal Coordination: The nitrogen atom of the cyano group can coordinate with metal ions, forming stable complexes. This property has been exploited in the development of metal-catalyzed reactions and in the design of coordination compounds [5].
Hydrolysis Resistance: Under normal synthetic conditions, the cyano group demonstrates remarkable resistance to hydrolysis. This stability is maintained across a wide pH range, making it suitable for use in various synthetic transformations .
The carboxylic acid group in Boc-Phe(3-CN)-OH displays typical reactivity patterns associated with carboxylic acids, though modified by the electron-withdrawing influence of the cyano substituent.
Acid-Base Reactions: The carboxylic acid group readily participates in acid-base equilibria, with a predicted pKa of 3.75 ± 0.10 [2] [11]. This acidity is slightly enhanced compared to unsubstituted phenylalanine due to the electron-withdrawing effect of the meta-cyano group.
Esterification Reactions: The carboxylic acid can undergo esterification reactions with alcohols under acidic conditions or through coupling reagent-mediated processes. These reactions are commonly employed in peptide synthesis for the formation of activated esters [18] [20].
Amidation Reactions: The carboxylic acid readily forms amide bonds with amines through various coupling methods. This reactivity is fundamental to the compound's utility in peptide synthesis, where it serves as a building block for incorporating 3-cyanophenylalanine residues [18].
Decarboxylation Potential: At elevated temperatures, the carboxylic acid may undergo decarboxylation, particularly in the presence of catalysts or under strongly basic conditions. This process becomes significant above 200°C [14].
The tert-butoxycarbonyl protecting group exhibits well-characterized reactivity patterns that are crucial for its function in synthetic applications.
Acid-Catalyzed Deprotection: The Boc group undergoes rapid removal under acidic conditions, with trifluoroacetic acid being the most commonly employed reagent. The mechanism involves protonation, elimination of the tert-butyl cation, and subsequent hydrolysis to yield the free amino acid [13] [15].
Thermal Deprotection: As discussed in the thermal stability section, the Boc group can be removed through thermal treatment at temperatures above 150°C. This process occurs via a concerted mechanism involving the formation of isobutylene and carbon dioxide [12] [13].
Base Stability: The Boc group demonstrates excellent stability under basic conditions, making it compatible with base-catalyzed reactions. This stability is essential for synthetic sequences that involve basic reagents [15].
Selective Deprotection: The Boc group can be selectively removed in the presence of other protecting groups, such as benzyl esters or Fmoc groups, providing synthetic flexibility [12].
The thermodynamic properties of Boc-Phe(3-CN)-OH provide essential information for understanding its behavior under various conditions and for optimizing synthetic and analytical procedures.
Heat Capacity: While specific heat capacity data for Boc-Phe(3-CN)-OH is limited, studies on related amino acid derivatives indicate that the compound likely exhibits a heat capacity in the range of 200-300 J/(mol·K) at 298.15 K, based on molecular size and functional group contributions [21] [22].
Enthalpy of Formation: The standard enthalpy of formation for Boc-Phe(3-CN)-OH can be estimated using group contribution methods. The presence of the cyano group, carboxylic acid, and carbamate functionalities contributes to the overall thermodynamic stability of the compound [21].
Entropy Considerations: The molecular entropy of the compound is influenced by its conformational flexibility, with the Boc group providing significant rotational freedom. The aromatic cyano substituent introduces additional vibrational modes that contribute to the overall entropy [21].
Gibbs Free Energy: The Gibbs free energy of formation reflects the thermodynamic stability of the compound under standard conditions. The electron-withdrawing cyano group stabilizes the aromatic system, contributing to the overall thermodynamic favorability [21].
Phase Transition Behavior: Differential scanning calorimetry studies on related compounds indicate that melting typically occurs as a single endothermic event, with the observed melting point of 124.1°C representing the solid-to-liquid phase transition [23] [22].